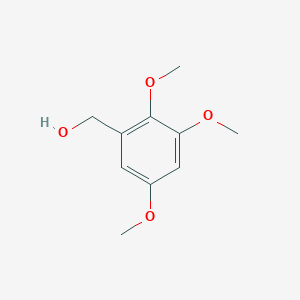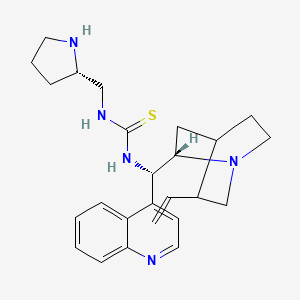
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves the condensation of amines with isothiocyanates. A common method includes the reaction of pyrrolidine with quinoline-based isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction between the amine and isothiocyanate, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol or amine derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the complex structure of the target compound.
Urea: Similar in structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Quinoline derivatives: Compounds with a quinoline core, used in various medicinal and industrial applications.
Uniqueness
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for versatile applications in multiple scientific domains .
Propiedades
Fórmula molecular |
C25H33N5S |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
1-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23-,24-/m0/s1 |
Clave InChI |
AEPMVHRJTABIAB-BCUZMZICSA-N |
SMILES isomérico |
C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)

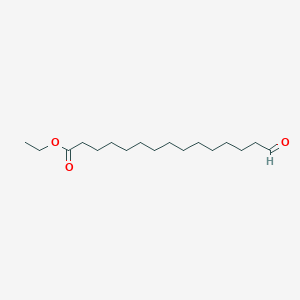
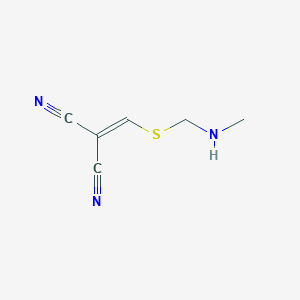

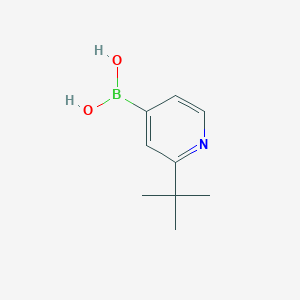
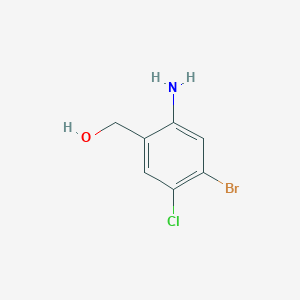
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

